Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
Description
Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate is a fluorinated enoate ester featuring a Boc-protected amino group and a trifluoromethylphenyl substituent. Its structure comprises a conjugated α,β-unsaturated ester system, which may confer reactivity in Michael addition or cycloaddition reactions.
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4/c1-15(2,3)24-14(22)20-12(13(21)23-4)9-10-5-7-11(8-6-10)16(17,18)19/h5-9H,1-4H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULXKCCBPCVSCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=CC1=CC=C(C=C1)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate, also known by its CAS number 149818-98-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H25F3N2O4 |
| Molecular Weight | 355.427 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 508.6 ± 50.0 °C |
| Flash Point | 261.4 ± 30.1 °C |
| LogP | 5.14 |
Research indicates that this compound may exhibit its biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways.
- Receptor Modulation : It may interact with certain receptors in the body, influencing physiological responses.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, which could be relevant for pharmaceutical applications.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of similar compounds and suggested that modifications like trifluoromethyl groups can enhance cytotoxicity against cancer cell lines. The study highlighted the structure-activity relationship (SAR) that supports the potential use of this compound in cancer therapy .
Enzyme Inhibition Studies
Research conducted on derivatives of this compound demonstrated significant inhibition against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. The findings suggest that this compound could be a candidate for anti-inflammatory drug development .
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Toxicological Profile
While exploring the biological activity, it is essential to consider the toxicological aspects:
- Acute Toxicity : Initial assessments indicate low acute toxicity levels in animal models.
- Chronic Exposure : Long-term studies are required to fully understand the implications of chronic exposure to this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues:
Methyl 3-methyl-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylprop-2-enoyl]amino]butanoate (CAS 110771-17-0) Substituents: Phenyl groups instead of trifluoromethylphenyl. Molecular Weight: ~523.62 g/mol (vs. ~383.3 g/mol for the target compound). Properties: Reduced electronegativity compared to the trifluoromethyl group; lower lipophilicity. Applications: Likely used in peptide mimetics or as a building block for bioactive molecules .
2-Propenoic Acid Derivatives with Perfluoroalkyl Chains (CAS 68227-98-5) Substituents: Perfluoroalkyl sulfonyl groups. Impact of Fluorination: Higher hydrophobicity and chemical inertness than the target compound’s trifluoromethylphenyl group. Applications: Often employed in surfactants or materials science due to their extreme fluorophilicity .
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide (Example 6, ) Substituents: Difluorophenyl and hydroxy-acetyl groups. Chiral Separation: Requires chromatographic resolution (Chiralpak® OD), highlighting the importance of stereochemistry in bioactive analogues .
Data Table: Comparative Analysis
Research Findings and Substituent Effects
- Trifluoromethyl vs. However, it may reduce solubility .
- Fluorination Patterns : Perfluoroalkyl chains () impart extreme hydrophobicity, whereas trifluoromethylphenyl (target compound) balances lipophilicity and reactivity for medicinal chemistry .
- Synthetic Challenges : Boc-protection strategies (common in and ) are critical for amine stability during synthesis. The target compound’s α,β-unsaturated ester may require controlled conditions to avoid polymerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
